1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-[4-(2-methylbutan-2-yl)phenoxy]ethanone
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Overview
Description
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-(TERT-PENTYL)PHENOXY]-1-ETHANONE is a complex organic compound characterized by the presence of difluoromethyl, hydroxy, and pyrazolyl groups
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The difluoromethyl group can be reduced under specific conditions to form fluoromethyl derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-(TERT-PENTYL)PHENOXY]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-(TERT-PENTYL)PHENOXY]-1-ETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Known for their antifungal activity.
5-Hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl derivatives: Used in various chemical and biological applications.
These compounds share some structural similarities but differ in their specific functional groups and resulting properties, making each unique in its applications and effects.
Properties
Molecular Formula |
C18H24F2N2O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-[4-(2-methylbutan-2-yl)phenoxy]ethanone |
InChI |
InChI=1S/C18H24F2N2O3/c1-5-17(3,4)13-6-8-14(9-7-13)25-11-15(23)22-18(24,16(19)20)10-12(2)21-22/h6-9,16,24H,5,10-11H2,1-4H3 |
InChI Key |
ZSYSHIWKUDYHDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)N2C(CC(=N2)C)(C(F)F)O |
Origin of Product |
United States |
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